molecular formula C4H4N6O2 B14141743 [2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine CAS No. 304693-61-6

[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine

Katalognummer: B14141743
CAS-Nummer: 304693-61-6
Molekulargewicht: 168.11 g/mol
InChI-Schlüssel: QVLRRNHTAWIMQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features two oxadiazole rings Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole rings, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-Oxadiazole: A simpler oxadiazole derivative with similar biological activities.

    2,5-Diamino-1,3,4-oxadiazole: Another derivative with potential antimicrobial properties.

    3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: A compound with enhanced energetic properties.

Uniqueness

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

304693-61-6

Molekularformel

C4H4N6O2

Molekulargewicht

168.11 g/mol

IUPAC-Name

5-(5-amino-1,3,4-oxadiazol-2-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C4H4N6O2/c5-3-9-7-1(11-3)2-8-10-4(6)12-2/h(H2,5,9)(H2,6,10)

InChI-Schlüssel

QVLRRNHTAWIMQI-UHFFFAOYSA-N

Kanonische SMILES

C1(=NN=C(O1)N)C2=NN=C(O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.